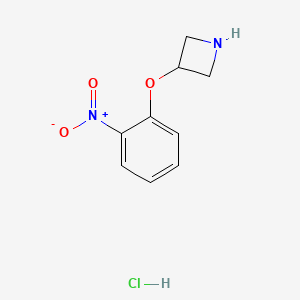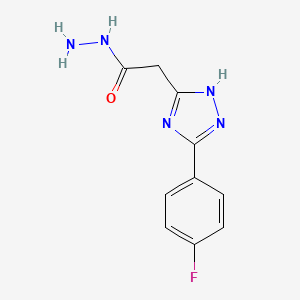
2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and an acetohydrazide moiety, making it a unique and potentially valuable molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the triazole ring. The final step involves the reaction of the triazole intermediate with hydrazine hydrate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the acetohydrazide moiety can form hydrogen bonds with target molecules, stabilizing the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-fluorophenyl)acetohydrazide: A related compound with similar structural features but lacking the triazole ring.
3-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazole: Another triazole derivative with a different substitution pattern.
Uniqueness
2-(5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-yl)acetohydrazide is unique due to its combination of a fluorophenyl group, a triazole ring, and an acetohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5O/c11-7-3-1-6(2-4-7)10-13-8(15-16-10)5-9(17)14-12/h1-4H,5,12H2,(H,14,17)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIZUZVAQTVLAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CC(=O)NN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B2722465.png)
![4'-chloro-N-(2-methoxyethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2722466.png)
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholine-3-carboxylic acid](/img/structure/B2722467.png)
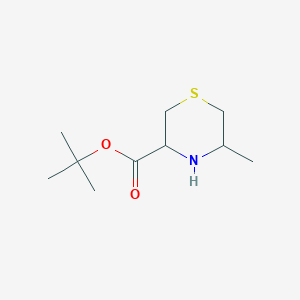
![(2,2-Difluoroethyl)[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine](/img/structure/B2722473.png)

![5H-indeno[1,2-b]pyridin-5-one O-(4-chlorobenzyl)oxime](/img/structure/B2722475.png)
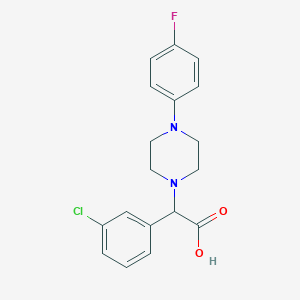
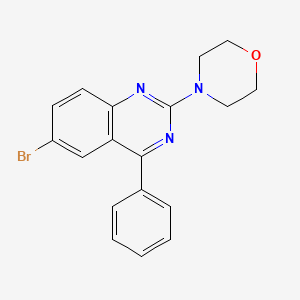
![1-ethyl-6-fluoro-7-(morpholin-4-yl)-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B2722483.png)
![5-(tert-butyl)-3-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2722484.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate](/img/structure/B2722485.png)
![2-(cyclopentylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2722487.png)
